molecular formula C17H14BrNO2 B5169012 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No. B5169012
M. Wt: 344.2 g/mol
InChI Key: YNHSOWSLGYDPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of tetracyclic compounds and has a unique structure that makes it a promising candidate for drug development.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is not fully understood. However, it is believed to act by inhibiting the enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of DNA replication and cell division. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. The compound has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione in lab experiments is its unique structure, which makes it a promising candidate for drug development. The compound has also been found to exhibit potent antitumor, antibacterial, and antifungal activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to handle in aqueous solutions.

Future Directions

There are several future directions for the research on 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One of the directions is to further study its mechanism of action to better understand how it exhibits its antitumor, antibacterial, and antifungal activities. Another direction is to study its potential applications in the development of new antibiotics and chemotherapeutic agents. Additionally, the compound can be further modified to enhance its solubility in water and improve its pharmacokinetic properties. Overall, the research on 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has promising implications for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction yields the intermediate product, which is then subjected to cyclization in the presence of sodium ethoxide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antifungal activities. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential chemotherapeutic agent. It has also been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, the compound has shown antifungal activity against various fungal strains, including Candida albicans.

properties

IUPAC Name

4-(2-bromophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSOWSLGYDPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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